Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Description

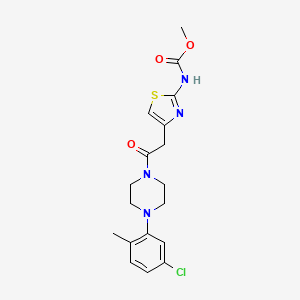

This compound features a thiazole ring substituted with a methyl carbamate group at the 2-position. The thiazole is linked via a 2-oxoethyl chain to a piperazine ring, which is further substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name |

methyl N-[4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S/c1-12-3-4-13(19)9-15(12)22-5-7-23(8-6-22)16(24)10-14-11-27-17(20-14)21-18(25)26-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJBXXKILFKZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiazole moiety, which has been associated with various biological activities, including anticonvulsant and antitumor effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

with a molecular weight of 490.1 g/mol. The structural features include:

- A thiazole ring , known for its diverse biological activities.

- A piperazine moiety , contributing to its pharmacological profile.

- A chlorinated phenyl group , which may enhance biological activity through electronic effects.

Anticonvulsant Activity

Thiazole derivatives have shown significant anticonvulsant properties. For instance, compounds with similar structural motifs have been tested for their efficacy in models of epilepsy. A study demonstrated that thiazole-integrated compounds exhibited high levels of protection against seizures, with some achieving 100% protection in animal models . The presence of electron-donating groups, such as methoxy or methyl groups, enhances anticonvulsant activity.

Antitumor Activity

The thiazole moiety is also implicated in anticancer activities. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values in the low micromolar range (e.g., less than 30 µM) have been identified as potent antitumor agents . The structure-activity relationship analysis suggests that modifications on the phenyl ring significantly impact cytotoxicity, with specific substitutions leading to enhanced activity against tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies highlight several key factors influencing the biological activity of thiazole-containing compounds:

- Substitution Patterns : The position and nature of substituents on the phenyl and thiazole rings play crucial roles in determining potency.

- Electronic Effects : Electron-withdrawing or electron-donating groups can modulate the reactivity and interaction with biological targets.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | Structure | 1.61 ± 1.92 | Antitumor |

| Compound 2 | Structure | 10 – 30 | Anticancer |

| Compound 3 | Structure | >1000 | Inactive |

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Anticonvulsant Study : A series of thiazole derivatives were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model, revealing that specific structural modifications led to enhanced efficacy .

- Anticancer Research : In vitro studies demonstrated that thiazole-based compounds exhibited selective cytotoxicity against human glioblastoma and melanoma cell lines, with some derivatives outperforming established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum, 2017)

Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound n ) and Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate (compound w ) share the thiazole-carbamate core but differ in substituents:

- Key Differences: Compound n includes a hydroperoxypropan-2-yl group and a methylureido chain, enhancing oxidative reactivity .

- Implications : The target compound’s piperazine-phenyl group may confer greater selectivity for serotonin or dopamine receptors compared to the urea/ureido motifs in these analogs .

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)

This compound (MW: 369.4 g/mol) replaces the thiazole ring with a 1,3,4-thiadiazole moiety and includes a phenylcarbamoyl group .

- Structural Comparison :

| Feature | Target Compound | LS-03205 |

|---|---|---|

| Heterocycle | Thiazole | 1,3,4-Thiadiazole |

| Substituent | Piperazine-phenyl | Phenylcarbamoyl |

| Molecular Weight | Not reported | 369.4 g/mol |

Thiazopyr (Pesticide Chemicals Glossary, 2001)

Thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate) is a herbicide with a pyridine-thiazole hybrid structure .

- Key Contrasts :

- Thiazopyr’s pyridinecarboxylate group and fluorinated substituents enhance herbicidal activity, whereas the target compound’s piperazine-phenyl group suggests CNS applications .

- The 4,5-dihydrothiazole in thiazopyr may reduce ring aromaticity, altering reactivity compared to the fully conjugated thiazole in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.